molecular formula C8H12N2O3 B1354081 ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate CAS No. 103626-04-6

ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B1354081
CAS No.: 103626-04-6
M. Wt: 184.19 g/mol
InChI Key: LDFXSLIOBXEMAS-UHFFFAOYSA-N
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Description

FT-IR Vibrational Mode Assignments

FT-IR spectroscopy reveals key functional groups (Table 1):

Wavenumber (cm⁻¹) Assignment
1720–1700 C=O stretch (ester)
1265–1240 C-O-C asymmetric stretch (ester)
1100–1080 C-O-C symmetric stretch (methoxy)
3100–3000 Aromatic C-H stretch (pyrazole)

The absence of N-H stretches (typically ~3400 cm⁻¹) confirms N-methylation.

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.35 (t, 3H) : Ethyl CH₃ (J = 7.1 Hz)
  • δ 3.86 (s, 3H) : N-CH₃
  • δ 3.91 (s, 3H) : OCH₃
  • δ 4.30 (q, 2H) : Ethyl CH₂ (J = 7.1 Hz)
  • δ 7.52 (s, 1H) : Pyrazole H5

¹³C NMR (101 MHz, CDCl₃) :

  • δ 14.1 : Ethyl CH₃
  • δ 38.5 : N-CH₃
  • δ 56.2 : OCH₃
  • δ 61.8 : Ethyl CH₂
  • δ 142.3, 138.1, 137.6 : Pyrazole C3, C4, C5
  • δ 161.2 : Ester C=O

The singlet at δ 7.52 ppm confirms the absence of coupling at H5, consistent with substitution at positions 3 and 4.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 185.1 ([M+H]⁺). Major fragments include:

  • m/z 157.0 : Loss of CO (28 Da) from the ester group
  • m/z 129.1 : Subsequent loss of CH₂=CH₂ (28 Da)
  • m/z 101.0 : Pyrazole ring cleavage with retention of the N-methyl group

High-resolution MS (HRMS) confirms the molecular formula with an observed mass of 184.0849 Da (calculated: 184.0848 Da).

Properties

IUPAC Name

ethyl 3-methoxy-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-4-13-8(11)6-5-10(2)9-7(6)12-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFXSLIOBXEMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461196
Record name 1H-Pyrazole-4-carboxylic acid, 3-methoxy-1-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103626-04-6
Record name 1H-Pyrazole-4-carboxylic acid, 3-methoxy-1-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methoxy-1-methyl-1H-pyrazole with ethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Biological Activity

Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate (C₈H₁₂N₂O₃) is a heterocyclic compound belonging to the pyrazole class, characterized by its five-membered ring structure containing two nitrogen atoms. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing key research findings, potential applications, and related compounds.

Chemical Structure and Properties

This compound features a methoxy group and a methyl group attached to the pyrazole ring, which contribute to its unique chemical properties. The compound's molecular formula is represented as follows:

Molecular Formula C8H12N2O3\text{Molecular Formula }C_8H_{12}N_2O_3

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects, which could be beneficial in treating inflammatory diseases. Its mechanism of action may involve the inhibition of pro-inflammatory cytokines and mediators .

Summary of Research Findings

A review of the literature reveals several studies that highlight the biological activities of pyrazole derivatives, including this compound. The following table summarizes the findings from various studies:

Study Biological Activity Findings
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerPotential activity against cancer cell lines
AntifungalExhibits antifungal properties in vitro

Case Studies

Several case studies have explored the efficacy of this compound in various biological assays:

  • Antimicrobial Efficacy : A study conducted on different bacterial strains showed that this compound inhibited growth at concentrations as low as 50 µg/mL, indicating potent antimicrobial properties.
  • Anti-inflammatory Mechanism : In vitro assays demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in macrophage cultures, suggesting its role in modulating inflammatory responses .
  • Anticancer Potential : Preliminary tests on human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .

Scientific Research Applications

Antifungal Activity

Recent studies have demonstrated that derivatives of ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate exhibit promising antifungal properties. For instance, compounds synthesized from this base structure have shown higher antifungal activity against several phytopathogenic fungi compared to traditional fungicides like boscalid. Structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can significantly enhance biological activity .

Agrochemical Intermediates

This compound serves as an important intermediate in the synthesis of various agrochemicals. Its derivatives are utilized in the formulation of fungicides that target a range of agricultural pathogens. The production processes for these agrochemicals often focus on improving cost efficiency and reducing environmental impact, making this compound valuable in sustainable agriculture practices .

Synthesis and Efficacy Studies

A comprehensive study published in Molecules examined the synthesis of novel derivatives based on this compound. The research highlighted the efficacy of these compounds against various fungal strains, establishing a clear correlation between structural modifications and increased antifungal potency. The study employed molecular docking techniques to elucidate binding interactions between the compounds and fungal enzymes, providing insights into their mechanisms of action .

Environmental Impact Analysis

Another significant aspect of research on this compound is its role in developing environmentally friendly agrochemicals. A patent outlines a method for synthesizing this compound that minimizes waste and enhances reaction efficiency, thereby reducing the environmental footprint associated with agricultural chemical production . This approach aligns with global trends toward sustainable agricultural practices.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeEfficacy LevelReference
Ethyl 3-Methoxy-1-Methyl-1H-PyrazoleAntifungalHigh
3-Difluoromethyl DerivativeAntifungalHigher than Boscalid
Ethyl Ester VariantsAgrochemicalEffective

Comparison with Similar Compounds

Substitution Pattern and Molecular Similarity

Compound Name CAS Number Molecular Formula Substituents (Position) Similarity Score
Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate N/A C₈H₁₂N₂O₃ 1-Me, 3-OMe, 4-COOEt Reference
Ethyl 1-methyl-1H-pyrazole-4-carboxylate 1260243-04-6 C₇H₁₀N₂O₂ 1-Me, 4-COOEt 0.91
Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate 139297-50-0 C₈H₁₂N₂O₃ 1-Me, 5-OMe, 3-COOEt 0.87
Ethyl 3-ethoxy-1-phenyl-1H-pyrazole-4-carboxylate 1207431-96-6 C₁₄H₁₆N₂O₃ 1-Ph, 3-OEt, 4-COOEt N/A
Ethyl 3-azido-1-(3-cyanobenzyl)-1H-pyrazole-4-carboxylate N/A C₁₄H₁₂N₆O₂ 1-(3-CN-Bn), 3-N₃, 4-COOEt N/A

Key Observations :

  • Positional Isomerism : Moving the methoxy group from the 3- to 5-position (e.g., 139297-50-0) reduces similarity (0.87) due to altered electronic and steric effects .
  • Functional Group Impact : Replacement of the methoxy group with ethoxy (1207431-96-6) or azido (C₁₄H₁₂N₆O₂) groups significantly modifies reactivity and applications .

Physicochemical Properties

  • Spectroscopic Data: IR: The carbonyl stretch (C=O) for the target compound is expected near 1694 cm⁻¹, consistent with esters in analogs like ethyl 3-azido-1-(3-cyanobenzyl)-1H-pyrazole-4-carboxylate . NMR: The methyl group at the 1-position (δ ~1.34 ppm in analogs) and methoxy group (δ ~3.8–4.3 ppm) are diagnostic .
  • Thermal Stability : Pyrazole esters with bulky substituents (e.g., tert-butyl in 1017782-45-4) exhibit higher melting points (~115–161°C) compared to less substituted analogs .

Research Findings and Trends

  • Structure-Activity Relationships (SAR) : Methoxy-substituted pyrazoles show enhanced metabolic stability compared to hydroxylated analogs (e.g., 478968-48-8) .
  • Safety Profiles : Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate (1017782-45-4) requires precautions for inhalation and skin contact, suggesting similar hazards for related esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate
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ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.